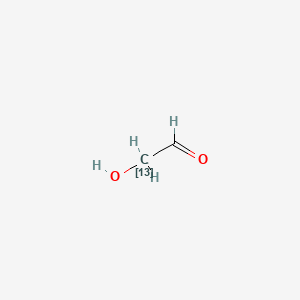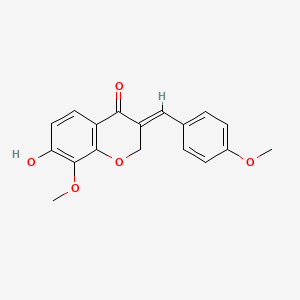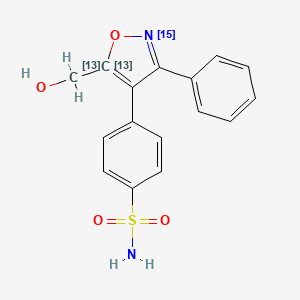
Aglaxiflorin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aglaxiflorin D is a naturally occurring compound isolated from the leaves of the plant Aglaia odorataThis compound has garnered interest due to its unique chemical structure and potential bioactivities, particularly in the field of medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Aglaxiflorin D has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has demonstrated bioactivity against human lung cancer cell lines (AGZY 83-a) and human liver cancer cell lines (SMMC-7721), making it a candidate for anticancer research
Pharmacology: Studies have explored its potential anti-inflammatory and cytotoxic properties, which could be beneficial in developing new therapeutic agents
Biochemistry: this compound serves as a reference standard for determining the chiral purity of related molecules due to its multiple chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aglaxiflorin D is typically isolated from the leaves of Aglaia odorata using chromatographic methods. The isolation process involves several steps, including extraction with organic solvents, followed by purification using techniques such as column chromatography and high-performance liquid chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for the development of efficient synthetic routes for its production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Aglaxiflorin D undergoes various chemical reactions, including:
Acetylation and Methylation: The multiple hydroxyl groups in the structure make it prone to reactions like acetylation and methylation, which modify the alcohol groups.
Glycolysis: Under strongly acidic conditions, the compound can undergo glycolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Acetylation: Acetic anhydride or acetyl chloride.
Methylation: Methyl iodide or dimethyl sulfate.
Major Products Formed:
Hydrolysis: Amine and carboxylic acid derivatives.
Acetylation: Acetylated derivatives.
Methylation: Methylated derivatives.
Wirkmechanismus
The exact mechanism of action of Aglaxiflorin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s bioactivity against cancer cell lines suggests that it may interfere with cellular signaling pathways that regulate cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
3-Acetoxy Aglinin C: Another triterpenoid isolated from Aglaia odorata with similar bioactivities
Flavaglines: A class of compounds with potential anti-inflammatory and anticancer properties, also isolated from Aglaia species.
Uniqueness: Aglaxiflorin D is unique due to its specific chemical structure, which includes multiple hydroxyl groups and chiral centers. This structural complexity contributes to its distinct bioactivities and makes it a valuable compound for research in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
269739-78-8 |
|---|---|
Molekularformel |
C36H42N2O9 |
Molekulargewicht |
646.737 |
InChI |
InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
PCTLEJMLOGCLOH-JZUOIRBSSA-N |
SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Q1: What is known about the biological activity of 10-oxo-Aglaxiflorin D?
A1: 10-oxo-Aglaxiflorin D (2), a novel aglain, was isolated from the leaves of Aglaia odorata along with a new dammarane triterpene, 3-acetoxy aglinin C (1), and five known compounds []. The study investigated the activity of these compounds against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells. Unfortunately, the specific activity results for 10-oxo-Aglaxiflorin D were not detailed in the abstract provided []. Further research is needed to fully elucidate its potential anticancer properties and mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)
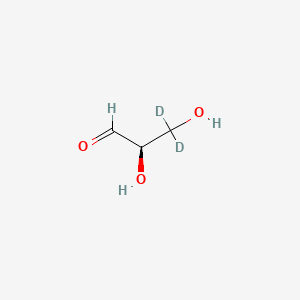

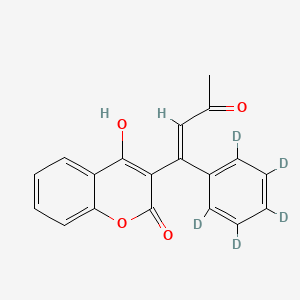

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
